(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a complex organic compound with significant potential in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-ethylphenol: A related compound with similar functional groups but lacking the pyrrolidine ring and tert-butoxycarbonyl group.
2-Bromo-4-chlorobenzaldehyde: Another brominated compound with different functional groups and applications.
Uniqueness
The uniqueness of (2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid lies in its specific stereochemistry and combination of functional groups, which contribute to its distinct reactivity and potential applications. The presence of the pyrrolidine ring and tert-butoxycarbonyl group differentiates it from other similar compounds, providing unique opportunities for research and development.
Properties
IUPAC Name |
(2S,4S)-4-(4-bromo-2-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO5/c1-5-11-8-12(19)6-7-15(11)24-13-9-14(16(21)22)20(10-13)17(23)25-18(2,3)4/h6-8,13-14H,5,9-10H2,1-4H3,(H,21,22)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNGIWZHNULOJX-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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